1-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
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Description
1-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H25N5O4S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and biological evaluation of compounds bearing similarities to the specified molecule, such as 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, have been explored. These compounds are synthesized through a sequence of reactions starting from organic acids, eventually leading to their corresponding esters, hydrazides, and then to the desired sulfides. The structures of these compounds were elucidated using modern spectroscopic techniques. These synthesized compounds showed inhibition activity against the butyrylcholinesterase enzyme and were further subjected to molecular docking studies to assess their binding affinity and orientation within the active sites of the human BChE protein, identifying crucial amino acid residues involved in ligand stabilization (Khalid et al., 2016).
Pharmacological Potential
Indole derivatives, particularly those incorporating isatin and triazole scaffolds, have been synthesized and evaluated for their pharmacological properties. These compounds have exhibited significant antimicrobial activities. For example, novel isatin-1,2,3-triazoles appended with piperidine, morpholine, or piperazine moieties have shown promising antibacterial and antifungal properties, demonstrating the therapeutic potential of structurally similar compounds (Aouad, 2017).
Drug Design and Discovery
Compounds with structural features similar to the specified molecule, such as those incorporating the piperidine, morpholine, or piperazine moieties, have been identified as key structural units in drug design due to their inclusion in various drug molecules. These compounds have been synthesized and screened for their potential as anti-tubercular agents against Mycobacterium tuberculosis strains, showcasing the approach of linking two pharmacophore sites to generate bifunctional drugs with enhanced medicinal properties (Naidu et al., 2016).
Optoelectronic Applications
The Rh(II)-catalyzed, denitrogenative reaction of N-sulfonyl-1,2,3-triazoles with isatins, leading to compounds bearing the core structure similar to the specified molecule, has been explored for its applications in optoelectronics. These compounds were subjected to photophysical and electrochemical studies to understand their applicability in optoelectronic applications, demonstrating the versatile utility of such molecules beyond pharmacological purposes (Pal et al., 2017).
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-21-18(15-7-10-22(11-8-15)29(2,27)28)20-24(19(21)26)13-17(25)23-12-9-14-5-3-4-6-16(14)23/h3-6,15H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDFLHKTEWPVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)N2CCC3=CC=CC=C32)C4CCN(CC4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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